3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxyphenyl)propanamide 3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 902321-08-8
VCID: VC0358008
InChI: InChI=1S/C22H23NO5/c1-13-17-8-10-19(27-4)14(2)21(17)28-22(25)18(13)9-11-20(24)23-15-6-5-7-16(12-15)26-3/h5-8,10,12H,9,11H2,1-4H3,(H,23,24)
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NC3=CC(=CC=C3)OC
Molecular Formula: C22H23NO5
Molecular Weight: 381.4g/mol

3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxyphenyl)propanamide

CAS No.: 902321-08-8

Main Products

VCID: VC0358008

Molecular Formula: C22H23NO5

Molecular Weight: 381.4g/mol

3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxyphenyl)propanamide - 902321-08-8

CAS No. 902321-08-8
Product Name 3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxyphenyl)propanamide
Molecular Formula C22H23NO5
Molecular Weight 381.4g/mol
IUPAC Name 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-(3-methoxyphenyl)propanamide
Standard InChI InChI=1S/C22H23NO5/c1-13-17-8-10-19(27-4)14(2)21(17)28-22(25)18(13)9-11-20(24)23-15-6-5-7-16(12-15)26-3/h5-8,10,12H,9,11H2,1-4H3,(H,23,24)
Standard InChIKey FLHOPLIJCMZVLF-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NC3=CC(=CC=C3)OC
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NC3=CC(=CC=C3)OC
PubChem Compound 4970991
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator